molecular formula C20H30O4 B165906 Butyl octyl phthalate CAS No. 84-78-6

Butyl octyl phthalate

Cat. No.: B165906
CAS No.: 84-78-6
M. Wt: 334.4 g/mol
InChI Key: MURWRBWZIMXKGC-UHFFFAOYSA-N
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Description

Butyl octyl phthalate is a chemical compound belonging to the family of phthalates, which are esters of phthalic acid. It is commonly used as a plasticizer, a substance added to plastics to increase their flexibility, transparency, durability, and longevity. Phthalates, including this compound, are widely used in various industrial applications due to their ability to enhance the properties of plastic materials .

Mechanism of Action

Target of Action

Butyl octyl phthalate (BOP) primarily targets the estrogen receptor α (ERα) . ERα is a nuclear receptor that is activated by the hormone estrogen. Upon activation, ERα can regulate the expression of genes involved in various biological processes, including cell proliferation and differentiation .

Mode of Action

BOP interacts with ERα in a similar way to the hormone estrogen . It binds to ERα, both in silico and in vitro, and activates the receptor . This interaction can lead to changes in the expression of various genes, affecting cellular functions and processes .

Biochemical Pathways

The interaction of BOP with ERα can lead to the dysregulation of various biochemical pathways. For instance, it has been found to affect the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which are crucial for neurodevelopmental processes . BOP can also interfere with nuclear receptors in various neural structures involved in controlling brain functions . Additionally, BOP might be metabolized through β-oxidation pathway .

Pharmacokinetics

Phthalates, the class of compounds to which bop belongs, are known to be endocrine-disrupting chemicals that can affect the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism .

Result of Action

The activation of ERα by BOP can lead to various molecular and cellular effects. For instance, it has been found to cause changes in the expression of several genes in MCF‑7 human breast cancer cells . Some genes were upregulated, while others were downregulated . These changes in gene expression were associated with interference in the cell cycle, and an increased tumorigenesis, proliferation, metastasis, and poorer survival of cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of BOP. For instance, phthalates, including BOP, can enter the environment through various routes, such as emissions from petrochemical industries, plasticizers or additives, fertilizers, and pesticides . Once in the environment, they can be taken up by organisms, potentially leading to health effects . Furthermore, the biodegradation of phthalates in the environment can play a significant role in their fate and potential effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl octyl phthalate is synthesized through the esterification reaction of phthalic anhydride with butanol and octanol. The reaction is typically catalyzed by an acid, such as sulfuric acid, and occurs under reflux conditions to ensure complete conversion. The general reaction can be represented as follows:

Phthalic anhydride+Butanol+OctanolButyl octyl phthalate+Water\text{Phthalic anhydride} + \text{Butanol} + \text{Octanol} \rightarrow \text{this compound} + \text{Water} Phthalic anhydride+Butanol+Octanol→Butyl octyl phthalate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is heated and stirred in the presence of an acid catalyst. After the reaction is complete, the product is purified through distillation to remove any unreacted alcohols and by-products. The final product is then subjected to quality control tests to ensure its purity and performance characteristics .

Chemical Reactions Analysis

Types of Reactions: Butyl octyl phthalate primarily undergoes hydrolysis and biodegradation reactions. Hydrolysis occurs when the compound reacts with water, leading to the breakdown of the ester bonds and the formation of phthalic acid and the corresponding alcohols (butanol and octanol). Biodegradation involves the microbial breakdown of the compound into simpler substances.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of this compound. Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

    Biodegradation: Microorganisms such as bacteria and fungi can degrade this compound under aerobic or anaerobic conditions.

Major Products Formed:

Scientific Research Applications

Butyl octyl phthalate has several scientific research applications across various fields:

Comparison with Similar Compounds

  • Dioctyl phthalate (DOP)
  • Di(2-ethylhexyl) phthalate (DEHP)
  • Dibutyl phthalate (DBP)
  • Butyl benzyl phthalate (BBP)

Comparison: Butyl octyl phthalate is unique in its specific combination of butyl and octyl groups, which imparts distinct physical and chemical properties compared to other phthalates. For example, dioctyl phthalate and di(2-ethylhexyl) phthalate are commonly used plasticizers with similar applications, but they differ in their molecular structure and the length of their alkyl chains. These differences can influence their performance characteristics, such as plasticizing efficiency, volatility, and compatibility with different polymer matrices .

Properties

IUPAC Name

1-O-butyl 2-O-octyl benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H30O4/c1-3-5-7-8-9-12-16-24-20(22)18-14-11-10-13-17(18)19(21)23-15-6-4-2/h10-11,13-14H,3-9,12,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURWRBWZIMXKGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052578
Record name Butyl octyl phthalate
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Molecular Weight

334.4 g/mol
Source PubChem
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CAS No.

84-78-6
Record name Butyl octyl phthalate
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Record name Butyl octyl phthalate
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Record name Butyl octyl phthalate
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Record name 1,2-Benzenedicarboxylic acid, 1-butyl 2-octyl ester
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Record name Butyl octyl phthalate
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Record name Butyl octyl phthalate
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Record name BUTYL OCTYL PHTHALATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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